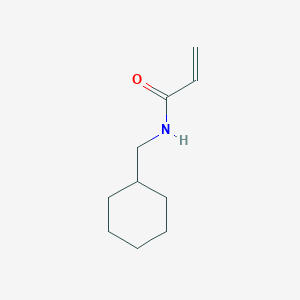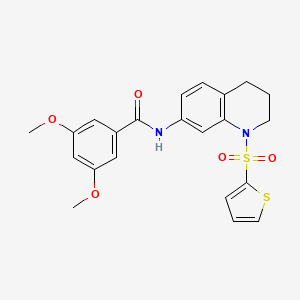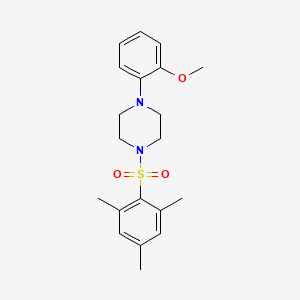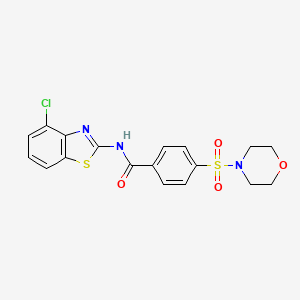![molecular formula C26H22N6O2S B2767170 N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-34-6](/img/structure/B2767170.png)
N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a naphthalene moiety, an amine group, a thioether group, and a triazolo[4,3-b]pyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthalene moiety is a polycyclic aromatic hydrocarbon, the triazolo[4,3-b]pyridazine is a heterocyclic compound containing nitrogen atoms, and the thioether group contains a sulfur atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the amine group might undergo reactions with acids to form amides, and the thioether group could react with halogens .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the aromatic naphthalene moiety could contribute to its lipophilicity, which could in turn influence its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activities
A study detailed the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, demonstrating their ability to inhibit the proliferation of endothelial and tumor cells, highlighting the potential antiproliferative activity of compounds within this chemical class (Ilić et al., 2011).
Research into thiazolo(3,2-a)benzimidazole derivatives incorporating various N-nucleophiles has expanded the chemical diversity of this scaffold, which could be pivotal for developing compounds with enhanced biological activities (Farag et al., 2011).
The preparation and biological evaluation of complexes with N-({2-[(allylamino)carbonothioyl]hydrazino}carbonothioyl)benzamide and related moieties have been explored, indicating the potential for developing novel compounds with diverse biological activities (Fizer et al., 2016).
Antimicrobial and Antifungal Activities
New thiophene-based heterocycles were synthesized, demonstrating potential as antimicrobial agents against various pathogens, which could be crucial for addressing antibiotic resistance (Mabkhot et al., 2016).
Another study focused on the synthesis and reactivity of enaminone derivatives, leading to the creation of novel isolated and heterocycle-fused derivatives. These compounds exhibited antimicrobial and antifungal activities, underscoring their potential in developing new therapeutic agents (El Azab & Khaled, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c33-24(28-21-12-6-10-18-7-4-5-11-20(18)21)17-35-25-14-13-22-29-30-23(32(22)31-25)15-16-27-26(34)19-8-2-1-3-9-19/h1-14H,15-17H2,(H,27,34)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNBJBHLPDKEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
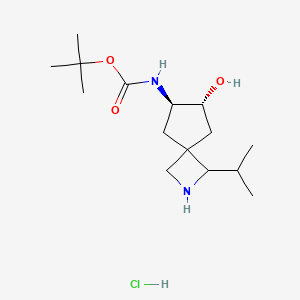
![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)
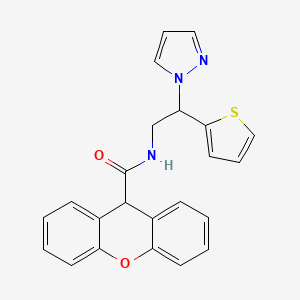
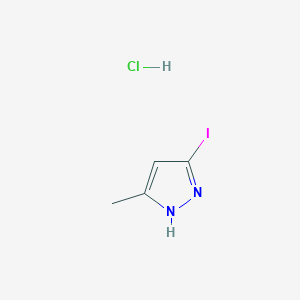
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)
![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)
